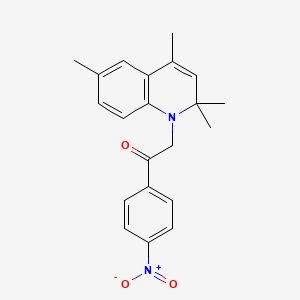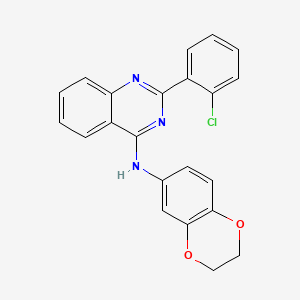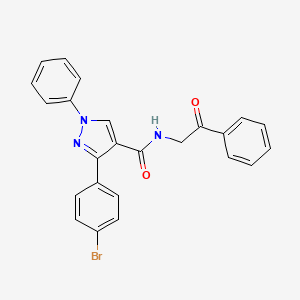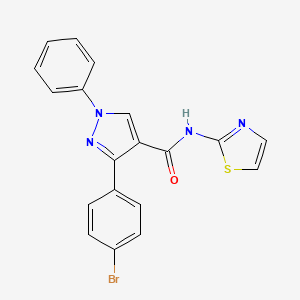
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone
Overview
Description
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone, also known as NQO1, is a quinone oxidoreductase that plays a crucial role in cellular defense mechanisms against oxidative stress. It is an important enzyme that has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mechanism of Action
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone functions as a flavoprotein enzyme that catalyzes the reduction of quinones to hydroquinones. This reaction is coupled with the oxidation of NADH to NAD+. The reduction of quinones by 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone prevents the formation of reactive oxygen species (ROS) and protects cells from oxidative damage.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It plays a crucial role in the regulation of cellular redox balance and the prevention of oxidative stress-induced cell damage. 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has also been found to have a role in the metabolism of certain drugs and xenobiotics. Additionally, 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has been shown to be involved in the regulation of apoptosis and cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone in lab experiments is its ability to protect cells from oxidative stress-induced damage. This makes it an important enzyme to study in the context of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. However, one limitation of using 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone is that it can be difficult to purify and obtain in large quantities.
Future Directions
There are many future directions for research on 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone. One area of interest is the development of 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone-based therapies for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the role of 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone in the metabolism of drugs and xenobiotics. Finally, research on the regulation of 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone expression and activity may provide insights into the mechanisms underlying cellular defense mechanisms against oxidative stress.
Scientific Research Applications
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect against oxidative stress-induced cell damage and apoptosis. 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has also been found to have a role in the metabolism of certain drugs and xenobiotics.
properties
IUPAC Name |
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-5-10-19-18(11-14)15(2)12-21(3,4)22(19)13-20(24)16-6-8-17(9-7-16)23(25)26/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMWSJIBTUVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-fluorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441279.png)
![3-fluoro-N-[1-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3441281.png)





![2-(2-furyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3441328.png)
![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3441336.png)


![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![2-{[(4'-nitro-4-biphenylyl)amino]carbonyl}benzoic acid](/img/structure/B3441374.png)
